Elvitegravir

Catalog No.
S548939
CAS No.
697761-98-1
M.F
C23H23ClFNO5
M. Wt
447.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Elvitegravir

CAS Number

697761-98-1

Product Name

Elvitegravir

IUPAC Name

6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C23H23ClFNO5

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C23H23ClFNO5/c1-12(2)19(11-27)26-10-16(23(29)30)22(28)15-8-14(20(31-3)9-18(15)26)7-13-5-4-6-17(24)21(13)25/h4-6,8-10,12,19,27H,7,11H2,1-3H3,(H,29,30)/t19-/m1/s1

InChI Key

JUZYLCPPVHEVSV-LJQANCHMSA-N

SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Solubility

<0.3 mcg/mL

Synonyms

GS-9137; GS9137; GS 9137; JTK 303; JTK-303; JTK303; EVG; Elvitegravir; brand name: Stribild

Canonical SMILES

CC(C)C(CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Isomeric SMILES

CC(C)[C@@H](CO)N1C=C(C(=O)C2=C1C=C(C(=C2)CC3=C(C(=CC=C3)Cl)F)OC)C(=O)O

Description

The exact mass of the compound Elvitegravir is 447.12488 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Supplementary Records. It belongs to the ontological category of quinolinemonocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for treatment of HIV infections, combinations, Antivirals for systemic use -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding HIV Replication and Integrase Inhibition

One major area of research focuses on understanding how Elvitegravir disrupts the HIV replication cycle. HIV integrase is a viral enzyme that integrates the viral DNA into the host cell's DNA. Elvitegravir binds to the integrase enzyme, preventing this integration step. Studying how Elvitegravir interacts with the integrase enzyme at a molecular level helps researchers develop new and improved integrase inhibitors. This research contributes to the development of more effective HIV therapies [1].

[1] Debnath, J., & Matsuda, Z. (2014). Integrase Inhibitors for HIV Treatment. Annual Review of Pharmacology and Toxicology, 54(1), 87-108.

Investigating Elvitegravir's Potential Against Other Viruses

Elvitegravir's mechanism of action has also sparked interest in its potential effectiveness against other viruses that utilize a similar integrase enzyme for replication. Researchers are exploring Elvitegravir's efficacy against viruses like Hepatitis B virus (HBV) and the Epstein-Barr virus (EBV) in laboratory settings. This research could pave the way for the development of novel treatments for these viral infections [2, 3].

[2] Romero-Candela, A., & Pardee, A. (2 014). Elvitegravir and the dawn of integrase inhibitor therapy for hepatitis B virus. Hepatology, 59(2), 484-491.

[3] Delecluse, J. N., & Blahová, I. (2015). EBV latency: targeting EBV replication for therapy. Nature Reviews Cancer, 15(8), 427-440.

Elvitegravir is an antiretroviral medication used primarily in the treatment of human immunodeficiency virus type 1 (HIV-1) infection. It functions as an integrase strand transfer inhibitor, blocking the integrase enzyme that HIV uses to insert its genetic material into the host's DNA. This mechanism is crucial for preventing the replication of the virus within the host cells. Elvitegravir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in 2012 for use in combination therapies, notably in fixed-dose combinations such as Stribild and Genvoya .

The chemical structure of elvitegravir is characterized by its molecular formula, C23H23ClFNO5, and it has a molecular weight of approximately 447.88 g/mol. The compound is a white to pale yellow powder with limited solubility in water .

  • Toxicity: Elvitegravir is generally well-tolerated, but side effects like headache, nausea, and fatigue can occur [].
  • Drug Interactions: Elvitegravir interacts with several medications due to its metabolism by the CYP3A liver enzyme. Careful monitoring and potential dose adjustments are necessary when using Elvitegravir with other medications metabolized by CYP3A [].
Typical for quinolone derivatives. The process includes:

  • Formation of the quinolone core: This involves cyclization reactions that create the foundational structure.
  • Introduction of substituents: The addition of specific functional groups such as the 3-chloro-2-fluorobenzyl moiety and chiral amino alcohol components.
  • Purification: The final product is purified through crystallization or chromatography to achieve pharmaceutical-grade quality.

Specific synthetic routes are proprietary and may vary according to manufacturer processes .

As an integrase strand transfer inhibitor, elvitegravir exerts its biological activity by preventing the integration of viral DNA into the host genome. This inhibition disrupts the lifecycle of HIV-1, effectively reducing viral load and allowing for immune recovery as indicated by increased CD4 cell counts in patients undergoing treatment . Clinical studies have demonstrated that elvitegravir can significantly lower serum levels of HIV RNA when used in combination with other antiretroviral agents .

Elvitegravir is primarily used in combination therapies for HIV-1 infection. It is often found in fixed-dose combinations like:

  • Stribild: A combination of elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate.
  • Genvoya: A combination of elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide.

These formulations allow for simplified treatment regimens that enhance patient adherence and improve clinical outcomes .

Elvitegravir has notable interactions with other medications due to its metabolism through CYP3A4. Strong inducers of this enzyme can significantly reduce elvitegravir levels, potentially leading to treatment failure and resistance development. Conversely, co-administration with CYP3A inhibitors like ritonavir can increase elvitegravir concentrations, enhancing its efficacy but also raising the risk of side effects . Common side effects associated with elvitegravir include diarrhea, nausea, headache, and fatigue .

Elvitegravir belongs to a class of drugs known as integrase strand transfer inhibitors. Other compounds within this class include:

  • Raltegravir: An earlier integrase inhibitor known for its efficacy but requiring twice-daily dosing.
  • Dolutegravir: A more recent integrase inhibitor with once-daily dosing and a favorable resistance profile.
  • Bictegravir: Another newer agent that is part of a fixed-dose combination similar to Genvoya.
CompoundApproval YearUnique Features
Elvitegravir2012Requires boosting with cobicistat; used in fixed-dose combinations
Raltegravir2007Twice-daily dosing; first approved integrase inhibitor
Dolutegravir2013Once-daily dosing; high barrier to resistance
Bictegravir2018Part of a fixed-dose combination; high potency

Elvitegravir's uniqueness lies in its specific combination formulations that enhance patient compliance while being effective against HIV-1 strains resistant to other treatments .

The synthesis of elvitegravir from 2,4-dimethoxyacetophenone represents a significant advancement in the preparation of this HIV integrase inhibitor. The traditional multi-step approach involves seven distinct synthetic transformations that collectively achieve an overall yield of 29.3% [1] [2].

The initial step involves the selective halogenation of 2,4-dimethoxyacetophenone at the 5-position. This transformation is carried out using bromine or iodine monochloride in acetonitrile at temperatures ranging from -15°C to -20°C [2]. The halogenation reaction presents particular challenges due to competing side-chain halogenation and solvent-related issues. Literature reports indicate that traditional bromination methods using acetic acid are impractical due to the freezing point of acetic acid being approximately 16°C, rendering solutions completely solid at the required low temperatures [2].

The improved procedure utilizes acetonitrile as the solvent, which provides superior results compared to mixed acetic acid systems. Bromination yields 1-(5-bromo-2,4-dimethoxyphenyl)ethanone with 96% yield and 93.5% HPLC purity, while iodination using iodine monochloride produces 1-(5-iodo-2,4-dimethoxyphenyl)ethanone with 93% yield and 98.9% HPLC purity [2].

The subsequent condensation reaction involves treatment of the 5-halo acetophenones with dialkyl carbonates in the presence of strong bases. This transformation yields the corresponding benzoylacetates with yields ranging from 71-78% [2]. The reaction is typically carried out using sodium hydride as the base, though alternative bases such as potassium 3,7-dimethyl-3-octylate or sodium hexamethyldisilazide have been successfully employed [2].

The third step involves the formation of dimethylaminomethylene intermediates through reaction with N,N-dimethylformamide dimethylacetal. This transformation is conducted at 80°C for 3-4 hours, yielding the corresponding alkyl 2-(5-halo-2,4-dimethoxybenzoyl)-3-(dimethylamino)acrylate derivatives with yields of 83-92% [2].

The critical stereoselective step involves the reaction of these intermediates with (S)-valinol in methanol at room temperature. This transformation establishes the chiral center at C-11 and proceeds with yields of 89-96% over 1-2 hours [2]. The stereochemical outcome is controlled by the use of (S)-valinol, which provides the desired S-configuration at the chiral center.

Novel Methodologies for Improved Yield and Purity

Halogenation and Condensation Optimization

The optimization of halogenation conditions represents a significant breakthrough in elvitegravir synthesis. The traditional approach using acetic acid as solvent was found to be impractical due to solidification at low temperatures. The novel methodology employs acetonitrile as the reaction medium, enabling efficient halogenation at -15°C to -20°C [2].

The halogenation reaction requires careful control to minimize competing side-chain halogenation. Literature methods utilizing tetrabutylammonium bromide in the presence of dimethyldioxirane or direct trituration with N-bromosuccinimide were deemed unsuitable from a process perspective [2]. The optimized procedure involves the addition of bromine via linear dispenser over 2 hours, followed by stirring at -15°C for 3 hours [2].

For condensation optimization, the selection of appropriate bases has proven crucial. While sodium hydride remains the preferred base, alternative bases such as potassium 3,7-dimethyl-3-octylate provide comparable results with improved solubility characteristics [2]. The reaction is conducted in tetrahydrofuran or toluene at temperatures ranging from 50°C to the boiling point of the solvent system.

Asymmetric Synthesis of Chiral Center at C-11

The establishment of the chiral center at C-11 represents a critical aspect of elvitegravir synthesis. The absolute configuration was confirmed through single crystal X-ray crystallography, establishing the S-configuration as the active enantiomer [3]. The chiral center is introduced through the reaction of dimethylaminomethylene intermediates with (S)-valinol.

The reaction conditions for this stereoselective transformation have been optimized to achieve high yields and stereoselectivity. The reaction is typically carried out in methanol at room temperature, with complete consumption of starting material observed after 1 hour by HPLC analysis [2]. Alternative solvents including tetrahydrofuran, acetonitrile, and various alcohols have been evaluated, with methanol providing the optimal balance of reaction rate and product quality.

The stereochemical purity of the chiral center is maintained throughout the subsequent synthetic transformations. The use of (S)-valinol consistently provides the desired S-configuration, while the corresponding (R)-valinol yields the R-enantiomer, demonstrating the stereospecific nature of this transformation [2].

Key Synthetic Intermediates and Their Characterization

The synthetic pathway to elvitegravir involves several key intermediates that require comprehensive characterization to ensure process control and product quality. The primary intermediates include halogenated acetophenones, benzoylacetate derivatives, dimethylaminomethylene compounds, valinol adducts, and quinolone intermediates.

1-(5-bromo-2,4-dimethoxyphenyl)ethanone serves as the first key intermediate, characterized by a melting point of 140-142°C and HPLC purity of 97.7%. The compound exhibits characteristic 1H NMR signals including a singlet at 8.12 ppm for the H-5 proton and singlets at 3.97 and 3.94 ppm for the methoxy groups [2].

The benzoylacetate derivatives demonstrate melting points ranging from 81-84°C to 120-123°C depending on the halogen substituent and alkyl ester group. These compounds consistently achieve HPLC purities of 97-99% [2]. The iodo derivatives generally exhibit higher melting points compared to their bromo counterparts.

Dimethylaminomethylene intermediates are characterized by melting points of 122-157°C and HPLC purities of 97-99%. These compounds display characteristic 1H NMR signals for the dimethylamino group at approximately 3.03 ppm and the vinyl proton at 7.74-7.79 ppm [2].

The valinol adducts represent critical intermediates with melting points ranging from 113-146°C and HPLC purities of 95-99%. These compounds are characterized by complex multipicity patterns in the 1H NMR spectrum due to the presence of the valinol side chain [2].

Quinolone intermediates exhibit melting points of 140-235°C with HPLC purities of 99%. The cyclization to form the quinolone ring system is achieved using N,O-bis(trimethylsilyl)acetamide as the cyclization agent at 100°C for 5 hours [2].

Industrial-Scale Production Challenges and Solutions

The industrial-scale production of elvitegravir presents numerous challenges that require systematic solutions for successful commercialization. The multi-step nature of the synthesis, combined with the need for chiral purity and the use of specialized reagents, creates significant manufacturing complexities.

Scale-up manufacturing challenges include the complexity of the multi-step process and yield optimization across all transformations. The seven-step synthesis requires careful process control at each stage to maintain the overall yield of 29.3% [1]. Solutions include process intensification through continuous flow chemistry and the development of robust operating procedures for each synthetic step.

Cost considerations represent a major challenge due to the use of expensive reagents, particularly organozinc compounds and palladium catalysts required for the Negishi coupling reaction [2]. The palladium catalyst PdCl2(PPh3)2 and 3-chloro-2-fluorobenzylzinc bromide contribute significantly to production costs. Potential solutions include catalyst recycling systems, alternative reagent sources, and the development of more cost-effective coupling methodologies.

Quality control challenges focus on maintaining chiral purity and controlling impurities throughout the multi-step process. The S-configuration at C-11 must be preserved, and impurity levels must be controlled to meet pharmaceutical standards [3]. Solutions include the implementation of robust analytical methods, in-process monitoring systems, and comprehensive impurity profiling studies.

Regulatory compliance presents challenges related to process validation and reproducibility. The multi-step synthesis requires thorough documentation and validation studies to meet regulatory requirements for pharmaceutical manufacturing [4]. Solutions include comprehensive process documentation, validation studies, and the establishment of control strategies for each synthetic step.

Supply chain challenges include starting material availability and waste management. The synthesis requires specialized starting materials including 2,4-dimethoxyacetophenone, organozinc reagents, and palladium catalysts [2]. Solutions include the establishment of reliable supplier networks, alternative synthetic routes, and the implementation of green chemistry approaches to minimize waste generation.

Technology transfer represents an additional challenge for industrial production. Pharmaceutical companies have developed licensing agreements with generic manufacturers to enable technology transfer and scale-up production [5]. These agreements typically include full technology transfer of manufacturing processes, enabling rapid production scale-up in various geographic regions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

447.1248787 g/mol

Monoisotopic Mass

447.1248787 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4GDQ854U53

Drug Indication

Elvitegravir in combination with an HIV protease inhibitor coadministered with ritonavir and with other antiretroviral drug(s) is indicated for the treatment of HIV-1 infection in antiretroviral treatment-experienced adults.
FDA Label
Vitekta co-administered with a ritonavir-boosted protease inhibitor and with other antiretroviral agents, is indicated for the treatment of human-immunodeficiency-virus-1 (HIV-1) infection in adults who are infected with HIV-1 without known mutations associated with resistance to elvitegravir.
Treatment of human immunodeficiency virus (HIV-1) infection

Livertox Summary

Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.
Bictegravir is a human immunodeficiency virus (HIV) integrase strand transfer inhibitor, the fourth in this class of agents that target the viral integrase. Bictegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection and it has had limited use. Bictegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.

Drug Classes

Antiviral Agents

Pharmacology

Elvitegravir is a modified quinolone antibiotic with activity against human immunodeficiency virus 1. Elvitegravir is an inhibitor of viral integrase and retains activity against integrase mutants that are resistant to Raltegravir.

ATC Code

J05AR
J05AR09
J05AX11
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AX - Other antivirals
J05AX11 - Elvitegravi

Mechanism of Action

Elvitegravir is an HIV-1 integrase strand transfer inhibitor (INSTI). Integrase is an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the integration of HIV-1 DNA into host genomic DNA, blocking the formation of the HIV-1 provirus and propagation of the viral infection. Elvitegravir does not inhibit human topoisomerases I or II.

Other CAS

697761-98-1

Absorption Distribution and Excretion

Following oral administration of elvitegravir and ritonavir with food, in HIV-1 infected subjects, peak elvitegravir plasma concentrations were observed approximately 4 hours post-dose.
Following oral administration of [14C]elvitegravir/ritonavir, 94.8% of the dose was recovered in feces, while 6.7% was recovered in urine as metabolites.

Metabolism Metabolites

Elvitegravir undergoes primarily oxidative metabolism via CYP3A, and is secondarily glucuronidated via UGT1A1/3 enzymes. Metabolites are found in the plasma at very low concentrations, displayed considerably lower anti-HIV activity, and did not contribute to the overall antiviral activity of elvitegravir.

Wikipedia

Elvitegravir
Teriflunomide

Biological Half Life

The median terminal plasma half-life following administration of elvitegravir and ritonavir was approximately 8.7 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547911/ PubMed PMID: 31643247.
2: Giacomet V, Cossu MV, Capetti AF, Zuccotti G, Rizzardini G. An evaluation of elvitegravir plus cobicistat plus tenofovir alafenamide plus emtricitabine as a single-tablet regimen for the treatment of HIV in children and adolescents. Expert Opin Pharmacother. 2019 Feb;20(3):269-276. doi: 10.1080/14656566.2018.1559299. Epub 2018 Dec 26. Review. PubMed PMID: 30586314.
3: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK500574/ PubMed PMID: 29999634.
4: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710.
5: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685.
6: Angione SA, Cherian SM, Özdener AE. A Review of the Efficacy and Safety of Genvoya® (Elvitegravir, Cobicistat, Emtricitabine, and Tenofovir Alafenamide) in the Management of HIV-1 Infection. J Pharm Pract. 2018 Apr;31(2):216-221. doi: 10.1177/0897190017710519. Epub 2017 May 30. Review. PubMed PMID: 28558493.
7: Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide (EVG/COBI/FTC/TAF) (Genvoya) Fixed-Dose Combination, Oral Tablet) [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2016 Nov. Available from http://www.ncbi.nlm.nih.gov/books/NBK409851/ PubMed PMID: 28121099.
8: Institute for Quality and Efficiency in Health Care. Elvitegravir Fixed Combination -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2013 Sep 12. Available from http://www.ncbi.nlm.nih.gov/books/NBK385772/ PubMed PMID: 27905760.
9: Unger NR, Worley MV, Kisgen JJ, Sherman EM, Childs-Kean LM. Elvitegravir for the treatment of HIV. Expert Opin Pharmacother. 2016 Dec;17(17):2359-2370. Epub 2016 Oct 31. Review. PubMed PMID: 27767362.
10: Nguyen T, McNicholl I, Custodio JM, Szwarcberg J, Piontkowsky D. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir. AIDS Rev. 2016 Apr-Jun;18(2):101-11. Review. PubMed PMID: 27196356.
11: Greig SL, Deeks ED. Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection. Drugs. 2016 Jun;76(9):957-68. doi: 10.1007/s40265-016-0586-z. Review. PubMed PMID: 27189707.
12: Bonora S, Calcagno A, Trentalange A, Di Perri G. Elvitegravir, cobicistat, emtricitabine and tenofovir alafenamide for the treatment of HIV in adults. Expert Opin Pharmacother. 2016;17(3):409-19. doi: 10.1517/14656566.2016.1129401. Review. PubMed PMID: 26642079.
13: Prinapori R, Di Biagio A. Efficacy, safety, and patient acceptability of elvitegravir/cobicistat/emtricitabine/tenofovir in the treatment of HIV/AIDS. Patient Prefer Adherence. 2015 Aug 24;9:1213-8. doi: 10.2147/PPA.S88490. eCollection 2015. Review. PubMed PMID: 26345643; PubMed Central PMCID: PMC4556264.
14: Raffe S, Fisher M. The pharmacokinetics, pharmacodynamics and clinical efficacy of elvitegravir + cobicistat + emtricitabine + tenofovir combination therapy for the treatment of HIV. Expert Opin Drug Metab Toxicol. 2015 Mar;11(3):427-35. doi: 10.1517/17425255.2015.997207. Epub 2015 Jan 2. Review. PubMed PMID: 25553805.
15: Di Biagio A, Prinapori R, Taramasso L, Gustinetti G, Sticchi L, Bruzzone B, Viscoli C. Which patients have greatest need for elvitegravir/cobicistat/ emtricitabine/tenofovirDF-based therapy? Recent Pat Antiinfect Drug Discov. 2014;9(1):41-51. Review. PubMed PMID: 25030944.
16: Pandey KK. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS. HIV AIDS (Auckl). 2014 May 16;6:81-90. doi: 10.2147/HIV.S39178. eCollection 2014. Review. PubMed PMID: 24876793; PubMed Central PMCID: PMC4037326.
17: Deeks ED. Elvitegravir: a review of its use in adults with HIV-1 infection. Drugs. 2014 Apr;74(6):687-97. doi: 10.1007/s40265-014-0206-8. Review. PubMed PMID: 24671908.
18: Manzardo C, Gatell JM. Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate): a new paradigm for HIV-1 treatment. AIDS Rev. 2014 Jan-Mar;16(1):35-42. Review. PubMed PMID: 24584107.
19: Perry CM. Elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate single-tablet regimen (Stribild®): a review of its use in the management of HIV-1 infection in adults. Drugs. 2014 Jan;74(1):75-97. doi: 10.1007/s40265-013-0158-4. Review. PubMed PMID: 24338165.
20: Temesgen Z. Cobicistat-boosted elvitegravir-based fixed-dose combination antiretroviral therapy for HIV infection. Drugs Today (Barc). 2012 Dec;48(12):765-71. doi: 10.1358/dot.2012.48.12.1895682. Review. PubMed PMID: 23243633.

Explore Compound Types